molecular formula C20H22N2O4S2 B2366785 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide CAS No. 477553-84-7

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide

Cat. No.: B2366785
CAS No.: 477553-84-7
M. Wt: 418.53
InChI Key: GJEFCEQPNLJJGY-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation of the benzothiazole ring using methylsulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Pentyloxy Group: The pentyloxy group can be attached through an etherification reaction, where the hydroxyl group of a pentyloxy precursor reacts with the benzothiazole derivative in the presence of a strong base like sodium hydride.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the pentyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thiol-substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylbutanamide: Similar structure with a phenylbutanamide moiety.

    N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide: Contains a cyclopropanecarboxamide group.

    6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Features a fluoro and methoxy substitution on the benzothiazole ring.

Uniqueness

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide is unique due to the presence of the pentyloxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced activity and selectivity for specific applications.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-3-4-5-11-26-15-8-6-7-14(12-15)19(23)22-20-21-17-10-9-16(28(2,24)25)13-18(17)27-20/h6-10,12-13H,3-5,11H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEFCEQPNLJJGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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